(1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL)methylamine oxalate
Vue d'ensemble
Description
“(1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL)methylamine oxalate” is a chemical compound with the CAS number 1177321-27-5 . It has a molecular weight of 236.33 + (90.03) and a molecular formula of C14H21FN2·C2H2O4 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The canonical SMILES representation isC1CN (CCC1CN)CCC2=CC=C (C=C2)F.C (=O) (C (=O)O)O
. This indicates the presence of a piperidine ring, a fluorophenyl group, and an oxalate group in the molecule . Physical And Chemical Properties Analysis
The compound has a number of computed properties. It has a complexity of 278 and a topological polar surface area of 104Ų . It has 7 hydrogen bond acceptors and 3 hydrogen bond donors . The compound is canonicalized and has a covalently-bonded unit count of 2 .Applications De Recherche Scientifique
Synthesis and Evaluation of Ligands for D2-like Receptors
Research into arylcycloalkylamines, which include phenyl piperidines and their arylalkyl substituents, has shown that these pharmacophoric groups are integral to several antipsychotic agents. Arylalkyl substituents enhance the potency and selectivity of binding affinity at D(2)-like receptors, indicating a significant role in the development of antipsychotic medications. This research suggests that the complex structure of compounds like “(1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL)methylamine oxalate” contributes to their selectivity and potency at these receptors, underscoring their potential in creating more effective treatments for disorders involving D2-like receptors (Sikazwe et al., 2009).
Recent Advances in Dopamine D2 Receptor Ligands
The review of advances in dopamine D2 receptor (D2R) ligands highlights the therapeutic potential of these modulators in treating disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore with high D2R affinity includes specific moieties that are crucial for high D2R affinity, signifying the importance of structural components in the efficacy of treatments. This comprehensive overview emphasizes the critical role of compounds like “this compound” in modulating the dopaminergic pathway, which is implicated in various neuropsychiatric disorders (Jůza et al., 2022).
Chemistry and Pharmacokinetics of Specific Compounds
A detailed examination of the chemical structure and pharmacokinetic properties of specific compounds, such as Bilastine, provides insights into the development of new generation antihistamines. The review of Bilastine, for instance, underscores the importance of understanding the chemical characteristics and analytical methods for estimating compounds from various matrices. This knowledge is essential for the development of novel, effective, and safe methodologies for routine quality control analysis, bioavailability, and bioequivalence studies, which are relevant for the broader application of “this compound” in scientific research and medical applications (Sharma et al., 2021).
Propriétés
IUPAC Name |
[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanamine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2.C2H2O4/c15-14-3-1-12(2-4-14)5-8-17-9-6-13(11-16)7-10-17;3-1(4)2(5)6/h1-4,13H,5-11,16H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQJWEFWFATJMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CCC2=CC=C(C=C2)F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.